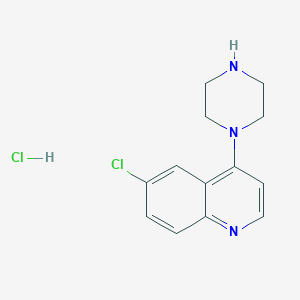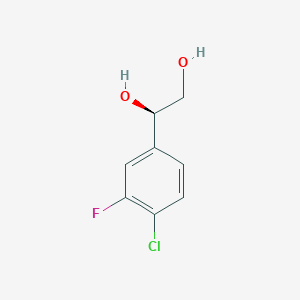
4-Chloro-6-neopentylpyrimidine
概要
説明
4-Chloro-6-neopentylpyrimidine is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines has received a great deal of attention due to their wide range of pharmacological effects . A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .科学的研究の応用
Nitrification Inhibition for Agricultural Efficiency
Research on chloropyrimidines has demonstrated their effectiveness as nitrification inhibitors. A study on 2-amino 4-chloro 6-methyl pyrimidine, a related compound, highlighted its potential in increasing the efficiency of nitrogenous fertilizers in rice-wheat cropping systems. This capability can significantly reduce environmental pollution by minimizing nitrate leaching into water sources (Srivastava et al., 2016).
Enhancing Molecular Recognition in Pharmaceuticals
Chloropyrimidines play a vital role in pharmaceuticals, especially due to their presence in DNA's aminopyrimidine fragment. The study of 4-amino-5-chloro-2,6-dimethylpyrimidine and its crystallization with 5-chloro-2-hydroxybenzoic acid revealed insights into molecular recognition processes that are crucial for targeted drug action. The structural elucidation of these compounds provides a basis for designing drugs with improved efficacy and specificity (Rajam et al., 2017).
Synthesis of Enzyme Inhibitors
4-Chloro-6-substituted phenyl pyrimidines have been synthesized as key intermediates for several important enzyme inhibitors. These compounds have applications in the development of new therapeutic agents targeting various diseases. The synthesis techniques presented offer pathways to novel drug discovery and development processes (Németh et al., 2010).
Nonlinear Optical Materials
The study of thiopyrimidine derivatives for nonlinear optics (NLO) applications is another promising area. These compounds, due to their structural characteristics, exhibit significant NLO properties, making them suitable for optoelectronic applications. This research opens the door to using chloropyrimidine derivatives in the development of materials for high-tech applications, such as telecommunications and information processing (Hussain et al., 2020).
Anticancer and Antimicrobial Agents
Chloropyrimidine derivatives have also been evaluated for their potential as anticancer and antimicrobial agents. The synthesis and testing of novel pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors offer an example of how chloropyrimidine compounds can be developed into effective therapeutic agents against cancer (Cherukupalli et al., 2018).
作用機序
Target of Action
4-Chloro-6-neopentylpyrimidine is primarily used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like this compound) with a halide or pseudo-halide using a palladium catalyst .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized through its donation of electrons to form a new palladium-carbon bond. Transmetalation, on the other hand, involves the transfer of the organoboron group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway that this compound participates in. This reaction is crucial for the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, which can be used in various fields such as medicinal chemistry and material science.
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds, contributing to advancements in various research areas, from medicinal chemistry to material science.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed under relatively gentle conditions and can tolerate a wide range of functional groups, making it environmentally benign .
特性
IUPAC Name |
4-chloro-6-(2,2-dimethylpropyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,3)5-7-4-8(10)12-6-11-7/h4,6H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVAUQZDHLXSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1433267.png)






![1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B1433279.png)
![1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B1433281.png)





